Diethyl (2-aminobenzamido)propanedioate
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Overview
Description
Diethyl (2-aminobenzamido)propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of an aminobenzamide group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-aminobenzamido)propanedioate typically involves the reaction of diethyl propanedioate with 2-aminobenzamide. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminobenzamide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-aminobenzamido)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-aminobenzamido)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl (2-aminobenzamido)propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound with two ester groups but lacking the aminobenzamide moiety.
Ethyl acetoacetate: Another related compound with a keto group instead of the aminobenzamide group
Uniqueness
Diethyl (2-aminobenzamido)propanedioate is unique due to the presence of the aminobenzamide group, which imparts specific biological activities and chemical reactivity.
Properties
CAS No. |
113169-52-1 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
diethyl 2-[(2-aminobenzoyl)amino]propanedioate |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-7-5-6-8-10(9)15/h5-8,11H,3-4,15H2,1-2H3,(H,16,17) |
InChI Key |
KHEHWHBLLBEJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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